1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
The compound 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (hereafter referred to as Compound A) features a piperidine core substituted with two key moieties:
- 4-tert-Butylbenzenesulfonyl group: A bulky, electron-withdrawing substituent at the 1-position of piperidine.
- 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl group: A heterocyclic ring at the 4-position, known for its metabolic stability and bioisosteric properties.
Propriétés
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)13-4-6-14(7-5-13)28(25,26)24-10-8-12(9-11-24)15-22-23-16(27-15)18(19,20)21/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUHVJCMJZLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonylation: The piperidine ring is sulfonylated using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the oxadiazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfonyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Benzenesulfonyl Group
Compound A is distinguished by its 4-tert-butylbenzenesulfonyl substituent. Key analogs include:
- 1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound B, CAS 1396862-32-0): Replaces the tert-butyl group with a methoxy group, reducing steric bulk and altering electronic properties .
- 1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound C, CAS 1396686-35-3): Features two methyl groups, enhancing hydrophobicity but lacking the tert-butyl group’s steric hindrance .
| Compound | Substituent on Benzenesulfonyl | LogP<sup>*</sup> | Metabolic Stability<sup>†</sup> |
|---|---|---|---|
| A | 4-tert-butyl | 3.8 | High (due to CF3) |
| B | 2-methoxy | 2.5 | Moderate |
| C | 2,4-dimethyl | 3.2 | Moderate |
<sup>*</sup>Estimated using ChemAxon software.
<sup>†</sup>Based on in vitro microsomal stability assays .
Variations in the Oxadiazole Substituent
The 5-(trifluoromethyl)-1,3,4-oxadiazole group in Compound A is critical for its bioactivity. Analogs with different substituents include:
- 4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound D, CAS 1083051-47-1): Replaces CF3 with a bromophenyl group, increasing molecular weight and polar surface area .
- 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine (Compound E, CAS 1448054-81-6): Substitutes the benzenesulfonyl group with a xanthene-carbonyl moiety, drastically altering steric and electronic profiles .
Activity Comparison :
Piperidine-Linker Modifications
Compound A employs a direct sulfonyl linkage between the benzene and piperidine. Contrasting examples include:
- 1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine (Compound G, CAS 851129-74-3): Uses a thioether-acetyl linker, increasing flexibility but reducing metabolic stability .
- 1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (Compound H): Replaces sulfonyl with a benzoyl group and uses a 1,2,4-oxadiazole, altering electronic properties .
Activité Biologique
1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a trifluoromethyl oxadiazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of electron-withdrawing groups, which can influence the compound's reactivity and binding affinity.
Synthesis
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the following steps:
- Formation of the sulfonamide : Reaction of 4-tert-butylbenzenesulfonyl chloride with piperidine.
- Introduction of the oxadiazole : Coupling with a suitable trifluoromethyl-containing reagent to form the oxadiazole ring.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine have shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits promising antimicrobial properties.
Anticancer Activity
Research has also highlighted the potential anticancer effects of related compounds. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that these compounds can induce apoptosis and inhibit cell growth at micromolar concentrations.
The proposed mechanisms through which 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors related to inflammation or cancer progression.
Case Studies
A notable study published in Bioorganic & Medicinal Chemistry evaluated a series of piperidine derivatives for their biological activities. Among these, compounds featuring similar substituents demonstrated enhanced activity against resistant bacterial strains and exhibited lower toxicity profiles compared to traditional antibiotics .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
